![molecular formula C22H16ClF3N6O2 B2579112 8-cloro-1-(trifluorometil)-4-{4-[(benzoyloxy)imino]piperidino}[1,2,4]triazolo[4,3-a]quinoxalina CAS No. 400089-14-7](/img/structure/B2579112.png)
8-cloro-1-(trifluorometil)-4-{4-[(benzoyloxy)imino]piperidino}[1,2,4]triazolo[4,3-a]quinoxalina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C22H16ClF3N6O2 and its molecular weight is 488.86. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure and Characteristics
- Molecular Formula : C_{16}H_{15}ClF_3N_5O
- Molecular Weight : 393.77 g/mol
- Chemical Structure : The compound features a triazoloquinoxaline core with substituents that enhance its pharmacological properties.
Antidepressant Activity
Research indicates that derivatives of triazoloquinoxaline compounds exhibit antidepressant-like effects . In particular, studies have shown that modifications to the triazoloquinoxaline structure can lead to significant reductions in immobility in behavioral despair models in rats, suggesting potential as rapid-onset antidepressants. These compounds may act as antagonists at adenosine A1 and A2 receptors, which are implicated in mood regulation .
Anticancer Properties
Recent studies have identified anticancer activity associated with triazoloquinoxaline derivatives. For instance, a specific derivative demonstrated a reduction in cell viability in melanoma cell lines (A375) at concentrations as low as 10 µM. This suggests that these compounds could serve as potential therapeutic agents against aggressive forms of cancer .
Antimicrobial Activity
The compound has shown promise against various microbial strains. The presence of the benzoyloxyimino group enhances its interaction with bacterial targets, potentially making it effective against drug-resistant pathogens. This aspect is crucial given the rising concern over antibiotic resistance .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for this compound involves modulation of neurotransmitter systems and direct interactions with cellular pathways involved in cancer proliferation and microbial resistance. The binding affinities to adenosine receptors suggest a dual mechanism where both central nervous system effects and peripheral actions can be leveraged for therapeutic benefits.
Actividad Biológica
The compound 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is part of a novel class of triazoloquinoxalines that have garnered attention for their potential biological activities, particularly in cancer research and neuropharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, receptor interactions, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a triazoloquinoxaline core with various substituents that influence its biological activity. The structure can be summarized as follows:
- Core Structure : [1,2,4]triazolo[4,3-a]quinoxaline
- Substituents :
- Benzoyloxy group
- Piperidine moiety
- Chlorine atom at position 8
- Trifluoromethyl group at position 1
Cytotoxicity
Recent studies have demonstrated that compounds within the triazoloquinoxaline series exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of several derivatives on the A375 melanoma cell line. The results indicated that some compounds led to a reduction in cell viability at micromolar concentrations:
Compound | EC50 (nM) | Cell Viability (%) at 10 µM |
---|---|---|
EAPB4003 | 365 | 6 |
EAPB02303 | 3 | - |
Other Compounds | ~3158 to ~3527 | >50 |
The compound EAPB4003 showed a remarkable ability to reduce A375 cell viability to just 6% at a concentration of 10 µM, indicating potent cytotoxic activity .
The mechanism by which these compounds exert their effects appears to involve interaction with adenosine receptors. Specifically, certain derivatives have shown selective binding affinity for adenosine A1 and A2 receptors. The most potent derivatives from the triazoloquinoxaline series demonstrated IC50 values as low as 21 nM for A2 receptors and exhibited antagonist properties that could modulate cAMP levels in various tissues .
Study on Antidepressant Activity
A series of related compounds were tested in Porsolt's behavioral despair model in rats, revealing potential antidepressant properties linked to the presence of specific functional groups. Optimal activity was associated with substitutions at particular positions on the triazoloquinoxaline scaffold .
In Vivo Studies
In vivo studies have indicated that certain derivatives can significantly reduce immobility times in forced swim tests, suggesting rapid-acting antidepressant effects. The presence of CF3 or small alkyl groups in specific positions was correlated with enhanced activity .
Propiedades
IUPAC Name |
[[1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N6O2/c23-14-6-7-16-17(12-14)32-19(28-29-21(32)22(24,25)26)18(27-16)31-10-8-15(9-11-31)30-34-20(33)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYMYZIWMUPLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.